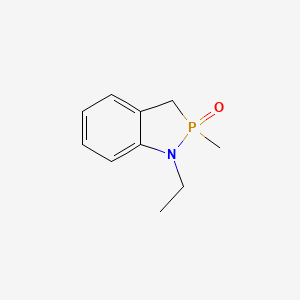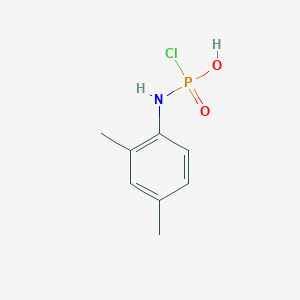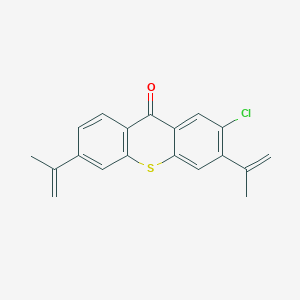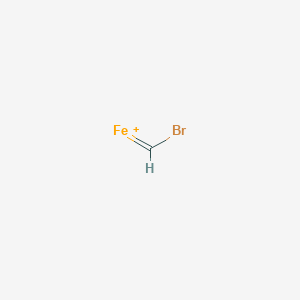
(Bromomethylidene)iron(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bromomethylidene)iron(1+) is a coordination compound featuring an iron center bonded to a bromomethylidene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Bromomethylidene)iron(1+) typically involves the reaction of iron complexes with brominated organic compounds under controlled conditions. One common method includes the reaction of iron pentacarbonyl with bromoform in the presence of a base, leading to the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for (Bromomethylidene)iron(1+) are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Bromomethylidene)iron(1+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The bromomethylidene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of phosphines or other coordinating ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of iron-ligand complexes.
Applications De Recherche Scientifique
(Bromomethylidene)iron(1+) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cyclopropanation reactions.
Biology: Research is ongoing to explore its potential as a bioinorganic model compound.
Medicine: The compound’s reactivity is being studied for potential therapeutic applications.
Industry: It is investigated for use in material science, including the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (Bromomethylidene)iron(1+) involves its ability to coordinate with various substrates, facilitating chemical transformations. The iron center acts as a catalytic site, while the bromomethylidene ligand can participate in electron transfer processes. This coordination chemistry is crucial for its catalytic activity and reactivity.
Comparaison Avec Des Composés Similaires
(Chloromethylidene)iron(1+): Similar in structure but with a chlorine atom instead of bromine.
(Iodomethylidene)iron(1+): Features an iodine atom, leading to different reactivity.
(Methylidene)iron(1+): Lacks a halogen substituent, resulting in distinct chemical behavior.
Uniqueness: (Bromomethylidene)iron(1+) is unique due to the presence of the bromine atom, which influences its electronic properties and reactivity. This makes it particularly useful in specific catalytic applications where bromine’s properties are advantageous.
Propriétés
Numéro CAS |
90143-38-7 |
|---|---|
Formule moléculaire |
CHBrFe+ |
Poids moléculaire |
148.77 g/mol |
Nom IUPAC |
bromomethylideneiron(1+) |
InChI |
InChI=1S/CHBr.Fe/c1-2;/h1H;/q;+1 |
Clé InChI |
UHPQKMBGNURYFU-UHFFFAOYSA-N |
SMILES canonique |
C(=[Fe+])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


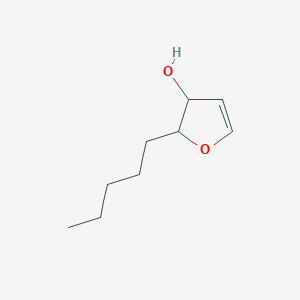
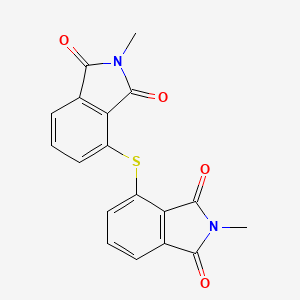
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
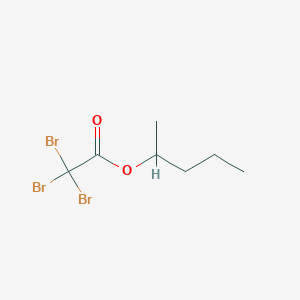
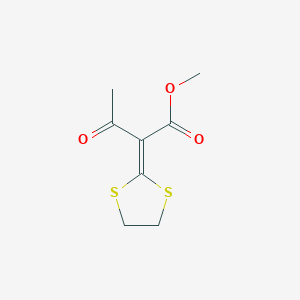
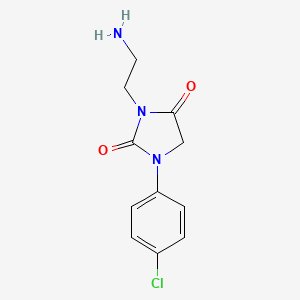
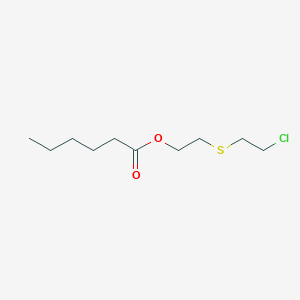
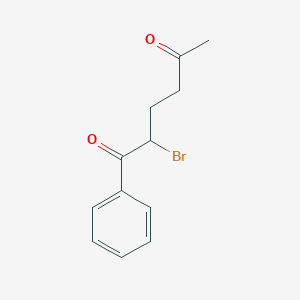
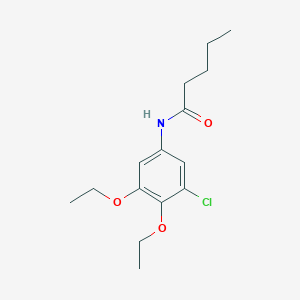
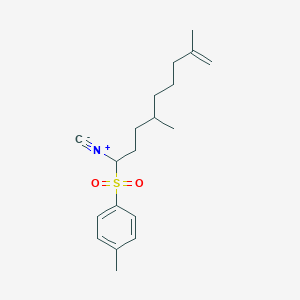
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
